Sodium hexanitrocobaltate(III)

Description

Systematic Nomenclature and Synonyms

Sodium hexanitrocobaltate(III) is systematically named trisodium hexanitritocobaltate(3−) under IUPAC guidelines. Its molecular formula, CoN₆Na₃O₁₂, reflects a cobalt(III) center coordinated by six nitrito ligands (NO₂⁻) and three sodium counterions. The compound is recognized by numerous synonyms, including sodium cobaltinitrite , trisodium hexanitrocobaltate , and sodium hexanitritocobaltate(III) .

Table 1: Synonyms and Registry Identifiers

| Synonym | Registry Number | Source |

|---|---|---|

| Sodium cobaltinitrite | CID 159748 (PubChem) | |

| Trisodium hexanitrocobaltate | CAS 13600-98-1 | |

| Sodium hexanitritocobaltate(III) | EINECS 237-077-7 |

The compound’s InChI and SMILES notations further clarify its connectivity:

Crystallographic Structure Analysis

The crystal structure of Na₃[Co(NO₂)₆] has been resolved via X-ray diffraction, revealing a trigonal lattice (space group R-3) with unit cell parameters a = b = 12.3555 Å, c = 14.4833 Å, and γ = 120°. The framework comprises discrete [Co(NO₂)₆]³⁻ anions interspersed with sodium cations in two distinct coordination environments:

- Na(1) sites form distorted cuboctahedra via 12 oxygen contacts (Na–O: 2.71–2.92 Å).

- Na(2) sites adopt octahedral geometry with six shorter Na–O bonds (2.35–2.37 Å).

The cobalt(III) ion resides at the center of a near-perfect octahedron, with Co–N bond lengths averaging 1.91 Å and O–N–O angles of 117° . Nitrito ligands exhibit κ²-O,O' coordination, bridging sodium ions to stabilize the three-dimensional lattice.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | R-3 | |

| Unit cell volume | 1914.78 ų | |

| Coordination (Co³⁺) | Octahedral (CoN₆) | |

| Na–O bond lengths | 2.35–2.92 Å |

Molecular Geometry and Coordination Chemistry

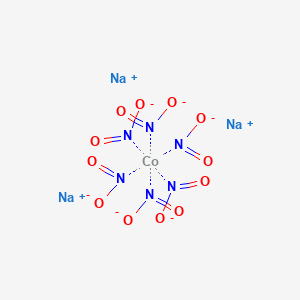

The [Co(NO₂)₆]³⁻ anion exemplifies a low-spin d⁶ cobalt(III) complex with strong ligand field stabilization. Each nitrito ligand binds via two oxygen atoms, resulting in a distorted octahedral geometry (Figure 1). The Co–N–O bond angles (avg. 117°) and N–O bond lengths (1.24–1.25 Å) align with nitrito coordination modes observed in analogous transition metal complexes.

Sodium ions occupy interstitial sites, with Na(1) forming a cuboctahedral array and Na(2) adopting edge-sharing octahedra. This arrangement facilitates extensive hydrogen bonding between nitrate oxygens and adjacent sodium ions, contributing to the compound’s stability.

Spectroscopic Fingerprints

While experimental UV-Vis and Raman spectra for Na₃[Co(NO₂)₆] are not explicitly documented in the literature, inferences can be drawn from related cobalt-nitrito complexes:

- IR Spectroscopy : Strong absorptions near 1380 cm⁻¹ (νₐₛ(NO₂)) and 830 cm⁻¹ (νₛ(NO₂)) are expected, consistent with nitro ligand stretching modes.

- UV-Vis : Octahedral Co(III) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range, though precise data require further study.

Properties

IUPAC Name |

trisodium;cobalt;hexanitrite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Preparation and Mixing

-

Step 1 : Dissolve 12.01 g of potassium-free sodium nitrite in 12 mL of cold water, heated to 50°C for complete dissolution.

-

Step 2 : Add 4.07 g of cobalt nitrate hexahydrate to the cooled sodium nitrite solution, resulting in a reddish-brown mixture.

-

Step 3 : Introduce 4 mL of 50% acetic acid dropwise, causing a color shift to yellow and increased viscosity.

Oxidation and Aeration

The nitrite ions () act as both oxidants and ligands. Cobalt(II) is oxidized to cobalt(III), stabilized by nitro ligands. The reaction produces nitrogen oxides ( and ), which are removed via aeration:

A vacuum pump aerates the solution for 20 minutes, ensuring gas expulsion7.

Crystallization and Yield

Post-aeration, the solution is cooled in an ice bath, and 20 mL of 95% ethanol is added to precipitate the product. Filtration and washing with ethanol yield a yellowish powder. Reported yields often exceed 100% due to residual moisture or incomplete drying.

Table 1: Typical Reagent Quantities and Yields

| Component | Mass (g) | Molar Mass (g/mol) | Moles |

|---|---|---|---|

| Sodium nitrite () | 12.01 | 84.99 | 0.141 |

| Cobalt nitrate hexahydrate | 4.07 | 182.90 | 0.022 |

| Sodium hexanitrocobaltate(III) | 9.11 | 403.96 | 0.022 |

Alternative Synthesis Using Cobalt Chloride

For laboratories lacking cobalt nitrate, cobalt chloride () serves as a viable precursor7. The method involves:

Acid-Mediated Nitration

Ethanol Precipitation

Ethanol (10 mL) is added to the cooled solution, yielding 1.5 g of product (40% yield)7. This lower yield compared to the nitrate method highlights the efficiency of nitrate-derived pathways.

Industrial-Scale Production and Optimization

Thermo Scientific’s protocol emphasizes reagent purity and controlled crystallization. Key adjustments include:

-

Temperature Control : Maintaining 50°C during sodium nitrite dissolution prevents premature decomposition.

-

Ethanol Purity : Using 95% ethanol minimizes co-solubility of sodium salts, enhancing precipitation.

-

Drying : Vacuum desiccation avoids hygroscopic degradation, a common issue in high-yield reports7.

Table 2: Industrial-Grade Specifications

| Property | Value |

|---|---|

| CAS Number | 13600-98-1 |

| Molecular Weight | 403.93 g/mol |

| Purity | ACS reagent (≥95%) |

| Storage | Dry, inert atmosphere |

Mechanistic Insights and Reaction Pathways

The synthesis hinges on two critical transformations:

Ligand Substitution and Oxidation

Cobalt(II) coordinates with nitrite ligands, which oxidize it to cobalt(III). The nitro ligands stabilize the higher oxidation state via strong-field coordination:

Gas Evolution and Aeration

Nitrogen oxide byproducts () are oxidized to in air, requiring active removal to prevent side reactions.

Challenges and Troubleshooting

High Yield Anomalies

Yields >100% often stem from:

Colorimetric Deviations

-

Reddish-Brown Intermediates : Indicate incomplete oxidation; prolonged aeration or additional nitrite resolves this7.

-

Hygroscopicity : Storing the product in desiccators prevents deliquescence.

Analytical Applications and Validation

The compound’s utility in potassium detection is validated by adding it to solutions, precipitating as a yellow solid7. This reaction’s specificity underlies its adoption in geochemical and biomedical assays .

Chemical Reactions Analysis

Types of Reactions: Sodium hexanitrocobaltate(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different cobalt complexes.

Reduction: It can be reduced to cobalt(II) complexes under specific conditions.

Substitution: The nitrite ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Ligands such as ammonia, ethylenediamine, or phosphines.

Major Products:

Oxidation: Formation of higher oxidation state cobalt complexes.

Reduction: Formation of cobalt(II) complexes.

Substitution: Formation of new cobalt coordination complexes with different ligands.

Scientific Research Applications

Biochemical Applications

Detection of Potassium Ions

Sodium hexanitrocobaltate(III) is primarily utilized as a reagent for detecting potassium ions in biological samples. It forms a stable complex with potassium ions, resulting in a color change that can be quantitatively measured. This property is instrumental in studying potassium ion transport and homeostasis in living organisms, making it a valuable tool in bioinorganic chemistry .

Antimicrobial Activity

Research indicates that sodium hexanitrocobaltate(III) exhibits antimicrobial properties. Studies have shown that cobalt complexes, including this compound, can inhibit the growth of various microorganisms. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways .

Analytical Chemistry

Nitrosation Reagent

Sodium hexanitrocobaltate(III) serves as an effective nitrosation reagent for amino-containing compounds. This reaction occurs in an aqueous medium with a controlled pH, facilitating the conversion of amines into their corresponding nitroso derivatives. This application is significant in organic synthesis and the development of pharmaceuticals .

Spectroscopic Studies

The compound is also employed in spectroscopic analyses, particularly UV-Vis spectroscopy, where its absorption characteristics are exploited to study various complexes and reactions involving cobalt . The distinct absorption peaks observed can provide insights into the electronic structure and coordination environment of cobalt within different complexes.

Material Science

Thermal Stability Studies

Sodium hexanitrocobaltate(III) has been investigated for its thermal stability through thermogravimetric analysis (TGA). The compound shows significant weight loss at elevated temperatures, indicating its potential use in studies related to material stability under thermal stress . Understanding these properties can aid in the development of new materials with enhanced thermal resilience.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Detection of K+ ions | Sodium hexanitrocobaltate(III) effectively detected potassium ions through colorimetric changes | Biochemical analysis |

| Antimicrobial activity | Exhibited significant inhibition against various bacterial strains | Potential antimicrobial agent |

| Nitrosation reactions | Successfully nitrosated amino compounds under mild conditions | Organic synthesis |

| Thermal analysis | Demonstrated weight loss patterns indicating thermal stability limits | Material science research |

Mechanism of Action

The mechanism of action of sodium hexanitrocobaltate(III) involves its ability to act as a nitrosation reagent. It facilitates the conversion of aromatic amines to 1,3-diaryltriazenes with excellent yield. The compound’s molecular targets include amino group-containing organic compounds, and the pathways involved are primarily related to nitrosation reactions .

Comparison with Similar Compounds

Biological Activity

Sodium hexanitrocobaltate(III) (Na₃Co(NO₂)₆) is a coordination compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential biological applications. This article delves into the biological activity of sodium hexanitrocobaltate(III), focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Synthesis and Characterization

Sodium hexanitrocobaltate(III) can be synthesized through a reaction involving sodium nitrite and cobalt(II) nitrate. The synthesis process typically involves dissolving sodium nitrite in water, cooling the solution, and then adding cobalt(II) nitrate. The resulting compound can be characterized using techniques such as UV-Vis spectroscopy and X-ray diffraction, confirming its crystalline nature and stability under thermal conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of sodium hexanitrocobaltate(III). In particular, it has been shown to exhibit significant antibacterial activity against various strains of bacteria. The compound's effectiveness was evaluated using the paper disc diffusion method, where it demonstrated a clear zone of inhibition against both Gram-positive and Gram-negative bacteria .

The proposed mechanism of action for sodium hexanitrocobaltate(III) involves disruption of bacterial cell walls and interference with essential metabolic processes. Its nitro groups are believed to play a crucial role in the compound's reactivity, potentially leading to the generation of reactive nitrogen species that can damage cellular components .

Case Studies

- Antibacterial Activity : A study conducted on various cobalt complexes, including sodium hexanitrocobaltate(III), revealed that these compounds possess notable antibacterial properties. The research indicated that the minimum inhibitory concentration (MIC) values for sodium hexanitrocobaltate(III) were comparable to those of established antibiotics .

- Nitrosation Reactions : Sodium hexanitrocobaltate(III) has been utilized as a nitrosation reagent in organic synthesis, particularly in converting aromatic amines to 1,3-diaryltriazenes. This reaction highlights its utility beyond biological applications, showcasing its versatility as a chemical reagent .

Data Tables

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Sodium Hexanitrocobaltate(III) | 50 | Antibacterial |

| Control Antibiotic (e.g., Penicillin) | 25 | Antibacterial |

| Hexamine Cobalt(III) Complex | 75 | Antibacterial |

Q & A

Q. What are the recommended synthesis protocols for sodium hexanitrocobaltate(III), and how can researchers ensure purity?

Sodium hexanitrocobaltate(III) is typically synthesized by reacting cobalt(II) nitrate with sodium nitrite in the presence of acetic acid under controlled conditions. To ensure purity, the reaction mixture should be maintained at a pH of 4.3–5.0 to stabilize the product . Post-synthesis, recrystallization from aqueous solutions and drying under vacuum are critical steps to minimize impurities like chloride (≤0.02%) and sulfate (≤0.005%) . Regular characterization via UV-Vis spectroscopy or X-ray diffraction is advised to confirm structural integrity.

Q. How should sodium hexanitrocobaltate(III) be stored to prevent decomposition?

The compound is hygroscopic and decomposes upon exposure to moisture, heat (>220°C), or light. Store in airtight containers under inert gas (e.g., argon) at room temperature, away from reducing agents, acids, and amines . Solutions require stabilization with acetic acid (0.1–0.5% v/v) to inhibit hydrolysis, with refrigerated storage (4°C) recommended for short-term use .

Q. What safety precautions are essential when handling sodium hexanitrocobaltate(III)?

The compound is classified as an oxidizing solid (H272), skin sensitizer (H317), and suspected carcinogen (H351). Use fume hoods for powder handling, wear nitrile gloves (e.g., KCL 741 Dermatril® L), sealed goggles, and P2 respirators to prevent inhalation of dust . Emergency protocols include immediate flushing of contaminated skin/eyes with water and medical consultation for respiratory exposure .

Advanced Research Questions

Q. How does thermal decomposition of sodium hexanitrocobaltate(III) affect its analytical performance in potassium ion detection?

Thermal dissociation above 220°C generates toxic cobalt oxides and nitric oxides, altering the compound’s stoichiometry and reducing its affinity for potassium ions . To mitigate decomposition during analytical use, maintain reaction temperatures below 50°C and avoid prolonged heating. Pre-calibration of reagent batches using standard potassium solutions is critical to account for variability .

Q. What experimental strategies address contradictions in reported solubility data for sodium hexanitrocobaltate(III)?

Discrepancies in solubility (e.g., 720 g/L at 20°C vs. limited ethanol solubility ) arise from hydration states and impurities. Standardize solubility tests by using ultrapure water (pH 5–6) and sonication for 30 minutes to ensure homogeneity. Quantify dissolved cobalt via ICP-MS to validate solubility claims .

Q. How can researchers optimize sodium hexanitrocobaltate(III) for selective detection of Rb⁺ and Cs⁺ in complex matrices?

The compound’s selectivity for K⁺ over Rb⁺/Cs⁺ is pH-dependent. Adjusting the solution pH to 7.5–8.0 enhances Rb⁺/Cs⁺ binding via ligand substitution, but competing ions (e.g., NH₄⁺) require masking with formaldehyde . Coupling with ion-exchange chromatography improves resolution in soil or biological samples .

Q. What methodologies validate the carcinogenic risks of sodium hexanitrocobaltate(III) in long-term in vitro studies?

While classified as a Category 2B carcinogen (IARC), mechanistic studies are limited. Use Ames tests with Salmonella strains (TA98/TA100) to assess mutagenicity, and conduct chronic exposure assays in human bronchial cells (e.g., BEAS-2B) with ROS and DNA damage markers (e.g., 8-OHdG) . Dose-response curves should align with OECD guidelines for carcinogen testing .

Contradictions and Methodological Considerations

- Stability in Solution : notes decomposition in aqueous solutions unless stabilized with acetic acid, while reports high water solubility without explicit decomposition warnings. Researchers should pre-test each batch’s stability via spectrophotometry at 350 nm (λmax for intact Co(NO₂)₆³⁻) .

- Ecotoxicity : Despite low bioaccumulation potential (), cobalt leaching in wastewater requires chelation with EDTA before disposal to meet EU Directive 2008/98/EC standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.